molecular formula C13H11ClN6O2 B11464091 N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide

N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide

Cat. No.: B11464091
M. Wt: 318.72 g/mol
InChI Key: AMUMHPZSIBDANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(3-CHLOROPHENYL)-5-ISOXAZOLYL]METHYL}-2-(2H-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound that features a chlorophenyl group, an isoxazole ring, and a tetrazole moiety

Properties

Molecular Formula

C13H11ClN6O2

Molecular Weight

318.72 g/mol

IUPAC Name

N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-(tetrazol-2-yl)acetamide

InChI

InChI=1S/C13H11ClN6O2/c14-10-3-1-2-9(4-10)12-5-11(22-18-12)6-15-13(21)7-20-17-8-16-19-20/h1-5,8H,6-7H2,(H,15,21)

InChI Key

AMUMHPZSIBDANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CNC(=O)CN3N=CN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-CHLOROPHENYL)-5-ISOXAZOLYL]METHYL}-2-(2H-TETRAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of a β-keto ester with hydroxylamine.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Formation of the Tetrazole Moiety: This can be synthesized by the reaction of an azide with a nitrile.

    Final Coupling Reaction: The final step involves coupling the isoxazole derivative with the tetrazole derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-CHLOROPHENYL)-5-ISOXAZOLYL]METHYL}-2-(2H-TETRAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[3-(3-CHLOROPHENYL)-5-ISOXAZOLYL]METHYL}-2-(2H-TETRAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(3-CHLOROPHENYL)-5-ISOXAZOLYL]METHYL}-2-(2H-TETRAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-CHLOROPHENYL)-5-ISOXAZOLYL]METHYL}-2-(2H-TETRAZOL-2-YL)ACETAMIDE
  • N-{[3-(3-BROMOPHENYL)-5-ISOXAZOLYL]METHYL}-2-(2H-TETRAZOL-2-YL)ACETAMIDE

Uniqueness

N-{[3-(3-CHLOROPHENYL)-5-ISOXAZOLYL]METHYL}-2-(2H-TETRAZOL-2-YL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, isoxazole ring, and tetrazole moiety makes it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.